7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a fused triazole-pyrazine core. The structure features a 4-chlorophenyl group at position 7 and a 4-oxobutyl chain at position 3, terminating in a 4-(pyridin-2-yl)piperazine moiety. Synthetic routes for such derivatives typically involve cyclization of N1-aryl-3-hydrazinopyrazin-2-ones with acids or anhydrides, as outlined in and . This method enables diverse substitutions, making it a versatile scaffold for medicinal chemistry .
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c25-18-7-9-19(10-8-18)31-16-17-32-21(27-28-23(32)24(31)34)5-3-6-22(33)30-14-12-29(13-15-30)20-4-1-2-11-26-20/h1-2,4,7-11,16-17H,3,5-6,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHZZGOCAMCLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable base.
Attachment of the pyridinyl piperazine moiety: This step involves the coupling of the pyridinyl piperazine with the triazolopyrazine core, often using a coupling reagent such as EDCI or DCC.
Final modifications: The final step includes any necessary modifications to achieve the desired functional groups and overall structure.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and properties of the target compound and analogous derivatives:
Research Findings and Comparative Analysis
Linker Length and Functionality: The target compound’s 4-oxobutyl linker (vs. Piperazine substituents with pyridine (target) vs. pyrazine (27g) may lead to divergent receptor interactions. Pyridine’s basicity could favor binding to kinases or GPCRs, whereas pyrazine’s electron-deficient ring might alter selectivity .
Halogenation Effects :
- The 4-chlorophenyl group balances lipophilicity and metabolic stability compared to trifluorophenyl in ’s compound. Fluorine’s electronegativity increases binding affinity but may reduce solubility .
Core Heterocycle Differences :
- Imidazo[4,5-b]pyridine (27g) and pyrido[3,4-d]pyrimidin-4(3H)-one (44g) cores exhibit distinct π-stacking and hydrogen-bonding profiles compared to the triazolo-pyrazine scaffold, influencing target engagement .
Synthetic Flexibility :
- The method in allows broader substitution diversity than the multicomponent synthesis in , enabling tailored optimization of pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one?
- Methodology : A general synthesis approach for analogous triazolopyrazinones involves cyclization of acid derivatives with carbonyldiimidazole (CDI) and subsequent reaction with hydrazinopyrazinones. For example, refluxing a mixture of the acid precursor (15 mmol) with CDI (15 mmol) in anhydrous DMF at 100°C for 1 hour, followed by addition of N1-substituted hydrazinopyrazinone (10 mmol) and refluxing for 24 hours. The product is isolated via precipitation in water, filtration, and recrystallization from DMF/i-propanol .
- Key Parameters : Reaction time (24 hours), solvent (DMF), and purification method (recrystallization) are critical for yield optimization.
Q. How is structural confirmation performed for triazolopyrazinone derivatives?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. For example, XRD analysis of a related triazolothiadiazine derivative confirmed bond lengths (mean C–C = 0.003 Å) and angles, with an R factor of 0.044 . Complementary techniques include:
- NMR : H and C NMR to verify substituent integration and chemical environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What are the primary pharmacological targets of triazolopyrazinone derivatives?
- Findings : Analogous compounds, such as bivalent triazolopyridazine-based inhibitors (e.g., AZD5153), target bromodomain and extraterminal (BET) proteins, showing nanomolar potency in BRD4 inhibition. This correlates with cellular activity (e.g., c-Myc downregulation) . Piperazine-containing derivatives (e.g., trazodone) interact with serotonin/dopamine receptors, suggesting CNS-related targets .
Advanced Research Questions
Q. How can synthetic yield be optimized for triazolopyrazinone derivatives with bulky substituents?
- Challenges : Steric hindrance from the 4-(pyridin-2-yl)piperazine group may reduce cyclization efficiency.
- Methodology :
- Solvent Optimization : Use high-boiling solvents (e.g., DMF) to stabilize intermediates during prolonged reflux .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as reported for analogous triazolo-fused systems .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield .
Q. How should researchers address contradictory data in solubility and bioavailability studies?
- Case Example : A related compound with a 4-oxobutyl chain showed solubility in chloroform/methanol but poor aqueous solubility, conflicting with in vivo bioavailability claims .
- Resolution Strategies :
- Salt Formation : Introduce hydrophilic counterions (e.g., hydrochloride) to improve water solubility.
- Prodrug Design : Modify the 4-oxo group to a hydrolyzable ester for enhanced membrane permeability .
- Nanoparticle Formulation : Use liposomal encapsulation to bypass solubility limitations .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Core Modifications : Compare activity of the triazolopyrazinone core against pyrazolo[3,4-d]pyrimidinones to assess scaffold dependency .
- Substituent Effects : Systematically vary the 4-chlorophenyl and pyridin-2-ylpiperazine groups to quantify contributions to target binding (e.g., logP vs. IC₅₀) .
- Bivalent Binding : Test dimeric analogs (e.g., via PEG linkers) to evaluate avidity effects, as seen in BET inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
